

pressure-dependent phase transitions in Gallium(III) sulfide

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An In-depth Technical Guide on Pressure-Dependent Phase Transitions in **Gallium(III) Sulfide**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gallium(III) sulfide (Ga_2S_3), a significant A2B3-type semiconductor, exhibits a series of complex and reversible pressure-induced phase transitions.[1] This technical guide provides a comprehensive overview of the structural transformations of Ga_2S_3 under high-pressure conditions, consolidating findings from recent experimental and theoretical studies. At ambient conditions, Ga_2S_3 exists in a stable monoclinic α' -phase.[1] Upon compression, it undergoes a first-order structural transition to a tetradymite-type β' -phase, a transformation accompanied by metallization.[2][3] The transition pressure is notably sensitive to the hydrostaticity of the pressure environment.[2][3] Subsequent decompression reveals a rich polymorphism, with the material transitioning through a ferroelectric ϕ -phase and a disordered zincblende γ -phase.[4] [5] This document details the transition pathways, summarizes key quantitative data in structured tables, outlines the advanced experimental protocols used for their characterization, and provides visual diagrams of the phase transition sequence and typical experimental workflows.

Introduction to Gallium(III) Sulfide (Ga_2S_3)

Gallium(III) sulfide, Ga_2S_3 , is a semiconductor material with a band gap of approximately 2.8 eV, making it a candidate for applications in nonlinear optics and blue-green light-emitting

devices.[1] At ambient conditions, the most stable polymorph is the monoclinic α' -Ga₂S₃ (space group Cc).[1] Other polymorphs, including α -, β -, and γ -phases, are known to exist as high-temperature modifications.[1] The study of Ga₂S₃ under extreme pressure conditions is crucial for understanding the fundamental physics of A₂B₃-type compounds and for discovering novel material phases with potentially enhanced electronic or structural properties. High-pressure studies reveal that Ga₂S₃ undergoes significant structural and electronic changes, including a semiconductor-to-metal transition.[2][3]

Pressure-Induced Phase Transitions in Ga₂S₃

The structural behavior of Ga₂S₃ under pressure is characterized by a sequence of distinct, reversible phase transitions. The pathway involves different polymorphs upon compression and decompression, highlighting a significant structural hysteresis.

Phase Transition Pathway upon Compression

Upon the application of pressure, the initial α' -Ga₂S₃ phase transforms into a high-pressure polymorph identified as β' -Ga₂S₃. [4] This is a first-order reconstructive transition, evidenced by a significant volume collapse of about 11% at 17.2 GPa. [1] The β' -Ga₂S₃ phase possesses a tetradymite-type crystal structure (isostructural with β -In₂Se₃) with a rhombohedral lattice and R-3m space group symmetry. [1][4] Theoretical calculations predict that this high-pressure phase exhibits metallization, a common phenomenon in pressure-induced transitions of semiconductor materials. [1]

The pressure at which this transition occurs is highly dependent on the experimental conditions. Under non-hydrostatic conditions, the transition is observed at approximately 17.2 GPa. [2][3] However, when a pressure-transmitting medium is used to ensure a hydrostatic environment, the transition pressure is significantly lower, occurring at around 11.3 GPa. [2][3] In some experiments involving laser heating to overcome kinetic barriers, the transition has been reported at approximately 16.0 GPa. [1][4]

Phase Transitions upon Decompression

The high-pressure β' -Ga₂S₃ phase is not retained upon the release of pressure. Instead, it undergoes a series of further transitions to metastable phases.

- $\beta' \rightarrow \phi$ Transition: Below 9.0 GPa, β' -Ga₂S₃ transforms into a new phase designated as ϕ -Ga₂S₃.^{[4][5]} This phase is isostructural with α -In₂Se₃, featuring a rhombohedral structure with the space group R3m.^[4] The transition from the centrosymmetric R-3m space group of β' -Ga₂S₃ to the non-centrosymmetric R3m of ϕ -Ga₂S₃ is significant, as it represents a pressure-induced paraelectric-to-ferroelectric phase transition.^[4]
- $\phi \rightarrow \gamma$ Transition: As the pressure is further reduced, the ϕ -Ga₂S₃ phase undergoes another transition below 1.0 GPa to γ -Ga₂S₃.^{[4][5]} This γ -phase has a disordered zincblende structure (space group F-43m) and can remain metastable at ambient conditions.^{[4][5]}

Data Summary

The quantitative data from high-pressure experiments on Ga₂S₃ are summarized in the tables below for easy comparison.

Table 1: Summary of Pressure-Induced Phase Transitions in Ga₂S₃

Process	Initial Phase (Space Group)	Final Phase (Space Group)	Transition Pressure (GPa)	Conditions / Notes
Compression	α' -Ga ₂ S ₃ (Cc)	β' -Ga ₂ S ₃ (R-3m)	11.3	Hydrostatic
Compression	α' -Ga ₂ S ₃ (Cc)	β' -Ga ₂ S ₃ (R-3m)	17.2	Non-hydrostatic
Compression	α' -Ga ₂ S ₃ (Cc)	β' -Ga ₂ S ₃ (R-3m)	~16.0	With laser heating assistance
Decompression	β' -Ga ₂ S ₃ (R-3m)	ϕ -Ga ₂ S ₃ (R3m)	< 9.0	

| Decompression | ϕ -Ga₂S₃ (R3m) | γ -Ga₂S₃ (F-43m) | < 1.0 | Remains metastable at ambient pressure |

Table 2: Structural and Physical Properties of Ga₂S₃ Polymorphs

Phase	Crystal System	Space Group	Bulk Modulus K_0 (GPa)	Notes
α' -Ga ₂ S ₃	Monoclinic	Cc	59(2)	Stable phase at ambient conditions.[1]
β' -Ga ₂ S ₃	Rhombohedral	R-3m	91(3)	High-pressure phase; predicted to be metallic.[1]
ϕ -Ga ₂ S ₃	Rhombohedral	R3m	-	Decompression phase; exhibits ferroelectricity.[4]

| γ -Ga₂S₃ | Cubic | F-43m | - | Disordered zincblende; metastable at ambient.[4] |

Experimental Methodologies

The characterization of Ga₂S₃ under extreme conditions relies on sophisticated in situ measurement techniques coupled with a high-pressure apparatus.

High-Pressure Generation: Diamond Anvil Cell (DAC)

The primary tool for generating static high pressures in the gigapascal (GPa) range is the diamond anvil cell (DAC).[6][7]

- **Apparatus:** A DAC consists of two opposing brilliant-cut diamonds with small, flattened tips (culets). The sample is placed in a small hole drilled in a metal gasket, which is then positioned between the diamond culets.[7]
- **Sample Loading:** A small amount of powdered α' -Ga₂S₃ sample is loaded into the gasket chamber, which typically has a diameter of 150-200 μm . [4][8]
- **Pressure-Transmitting Medium (PTM):** To ensure hydrostatic or quasi-hydrostatic pressure conditions, a PTM is loaded along with the sample.[2][7] Common PTMs used in Ga₂S₃ studies include helium, a 4:1 methanol-ethanol mixture, or silicon oil.[2][4] For non-hydrostatic experiments, no PTM is used.[2]

- **Pressure Calibration:** The pressure inside the DAC is typically measured using the ruby fluorescence method.^[9] A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its R1 fluorescence line is measured with a spectrometer.^[9]

In Situ Synchrotron X-ray Diffraction (XRD)

Synchrotron XRD is the definitive technique for determining the crystal structure of materials under high pressure.^{[1][6]}

- **X-ray Source:** High-brilliance and high-flux X-rays from a synchrotron radiation facility (e.g., SSRF, BSRF) are used.^[1] A focused monochromatic beam, with a wavelength typically around 0.6-0.7 Å, is directed onto the sample within the DAC.^[1]
- **Data Collection:** The DAC is mounted on a goniometer. As pressure is incrementally applied, diffraction patterns are collected on an area detector.
- **Analysis:** The collected 2D diffraction images are integrated to produce 1D diffraction profiles (intensity vs. 2θ). These profiles are then analyzed using Rietveld refinement or other crystallographic software to identify the crystal structure, space group, and lattice parameters at each pressure point. The pressure-volume data can be fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus.^[1]

In Situ High-Pressure Raman Spectroscopy

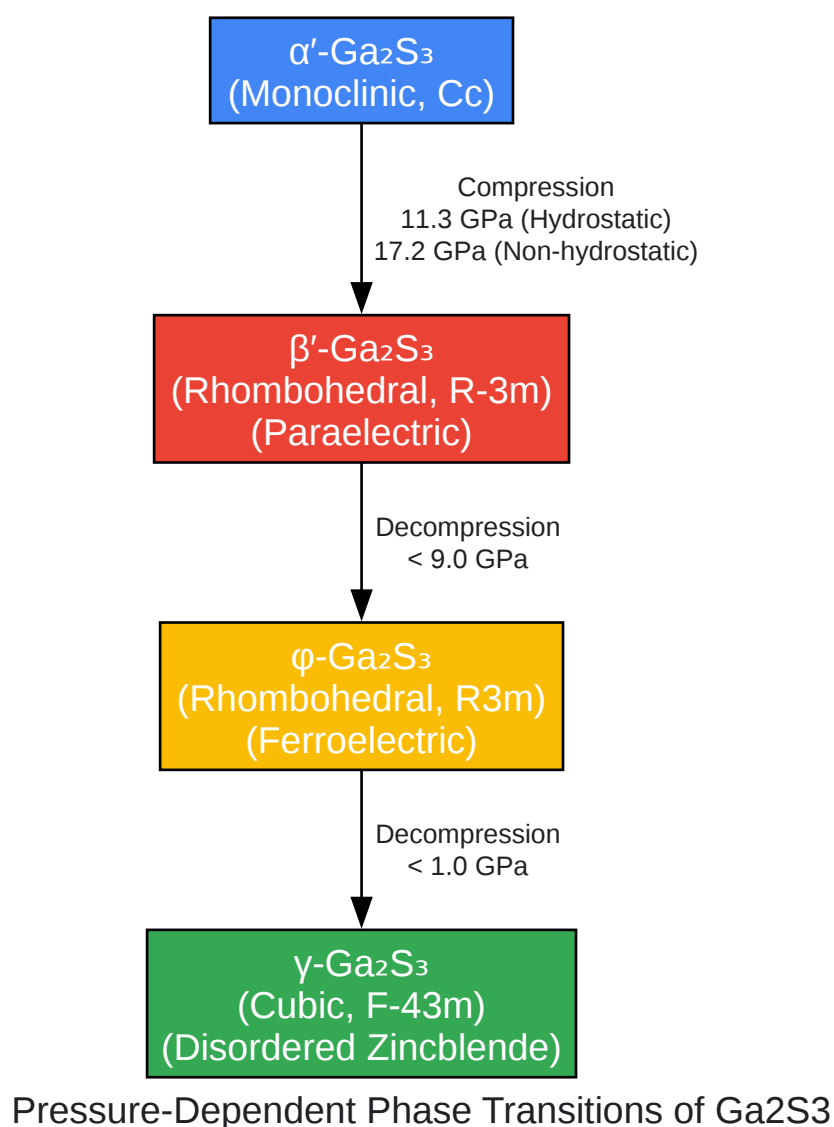
Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of a material, which are highly sensitive to changes in crystal structure and bonding.^[10]

- **Apparatus:** A Raman microspectrometer is used to focus a laser onto the sample inside the DAC and collect the scattered light.^[9]
- **Procedure:** An excitation laser (e.g., 632.8 nm He:Ne laser) is directed through one of the diamond anvils onto the sample.^[9] The scattered light is collected in a backscattering geometry and passed through a series of filters to remove the strong Rayleigh-scattered light.
- **Analysis:** The resulting Raman spectrum (intensity vs. Raman shift in cm^{-1}) reveals the active phonon modes. The appearance of new peaks, disappearance of existing peaks, or

discontinuities in the pressure-dependent frequency shifts of the Raman modes are clear indicators of a phase transition.[2][9]

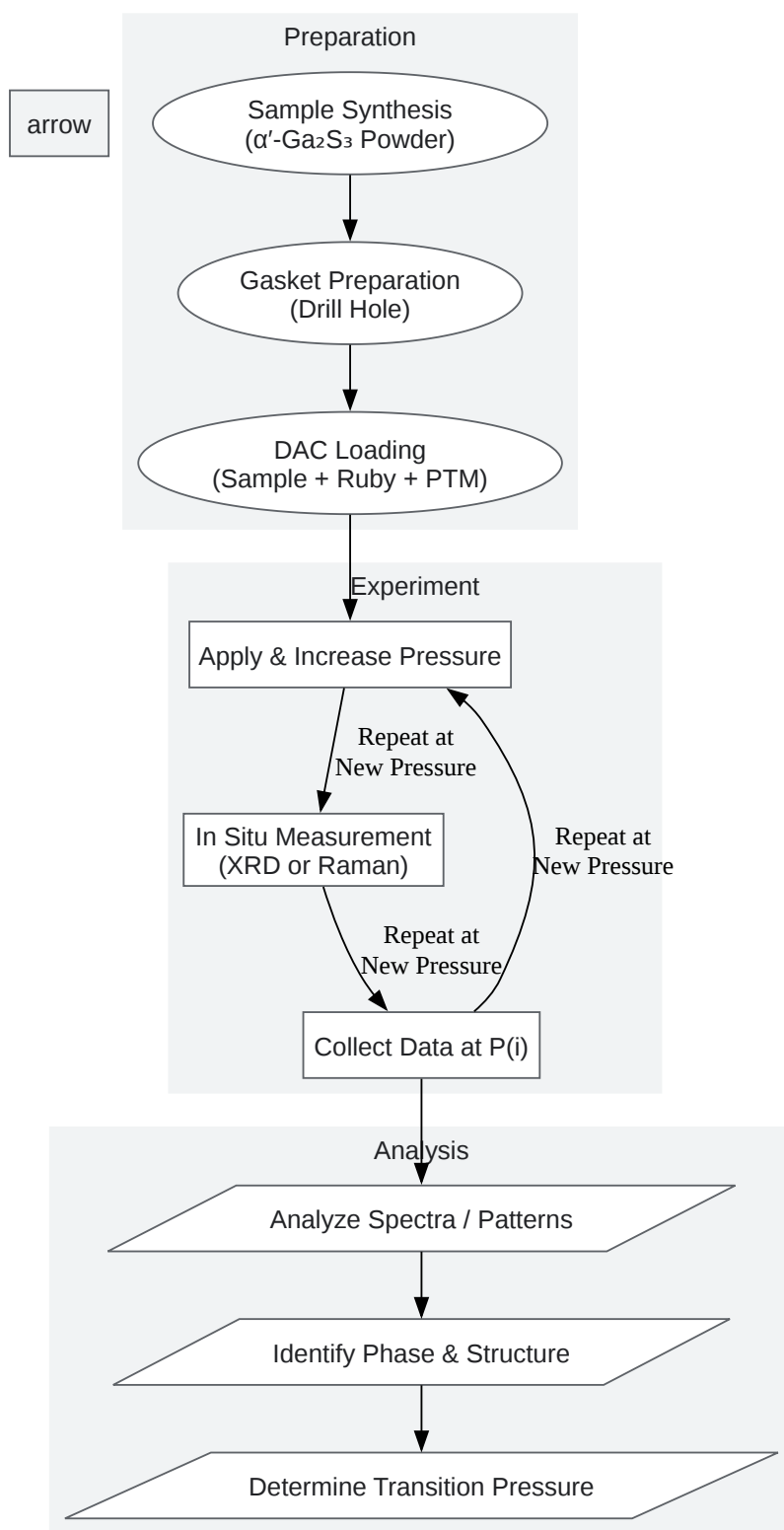
Visualized Pathways and Workflows

The following diagrams illustrate the pressure-dependent behavior of Ga₂S₃ and the general workflow for its experimental investigation.



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Caption: Phase transition pathway of Ga₂S₃ under pressure.



General Experimental Workflow for High-Pressure Studies

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Caption: A typical workflow for high-pressure material characterization.

Conclusion

Gallium(III) sulfide presents a rich landscape of pressure-induced structural transformations. The transition from the ambient monoclinic α' -phase to the metallic, tetradymite-type β' -phase upon compression is well-documented, with a notable dependence on the hydrostaticity of the pressure environment. Furthermore, the decompression pathway reveals at least two additional metastable phases, ϕ -Ga₂S₃ and γ -Ga₂S₃, with the former exhibiting ferroelectric properties. The synthesis of these high-pressure polymorphs, particularly the metastable phases recovered at ambient conditions, opens avenues for exploring new functionalities in Ga₂S₃-based materials. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating the behavior of chalcogenide semiconductors and other materials under extreme conditions.

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